molecular formula C11H9NO4S B14723881 Methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate CAS No. 5453-73-6

Methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate

Cat. No.: B14723881
CAS No.: 5453-73-6
M. Wt: 251.26 g/mol
InChI Key: RGCSWPDRANEJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate typically involves the nitration of benzothiophene followed by esterification. One common method involves the nitration of benzothiophene using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 2-position. The resulting 2-nitrobenzothiophene is then reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the nitration step and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Methyl 2-(2-amino-1-benzothiophen-3-yl)acetate.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

    Ester Hydrolysis: 2-(2-nitro-1-benzothiophen-3-yl)acetic acid.

Scientific Research Applications

Methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene moiety can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzothiophene: Lacks the ester group but shares the nitrobenzothiophene core.

    Methyl 2-(1-benzothiophen-3-yl)acetate: Lacks the nitro group but has a similar ester structure.

    Methyl 2-(2-amino-1-benzothiophen-3-yl)acetate: The amino analog of the compound.

Uniqueness

Methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate is unique due to the presence of both the nitro and ester functional groups, which confer specific reactivity and potential biological activity. The combination of these groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

CAS No.

5453-73-6

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate

InChI

InChI=1S/C11H9NO4S/c1-16-10(13)6-8-7-4-2-3-5-9(7)17-11(8)12(14)15/h2-5H,6H2,1H3

InChI Key

RGCSWPDRANEJSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(SC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.